(1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Physicochemical profiling Salt selection Aqueous solubility

(1-(2-(Ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS 1824028-32-1) is a monohydrochloride salt of a 1,4-disubstituted 1,2,3-triazole building block bearing a 4-hydroxymethyl group on the triazole ring and an N-ethylaminoethyl side chain at the N1 position. With a molecular formula of C₇H₁₅ClN₄O and a molecular weight of 206.67 g/mol, this compound is catalogued by Enamine (EN300-240877) and distributed through Sigma-Aldrich as a research-grade screening compound.

Molecular Formula C7H15ClN4O
Molecular Weight 206.67 g/mol
CAS No. 1824028-32-1
Cat. No. B1446863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
CAS1824028-32-1
Molecular FormulaC7H15ClN4O
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCCNCCN1C=C(N=N1)CO.Cl
InChIInChI=1S/C7H14N4O.ClH/c1-2-8-3-4-11-5-7(6-12)9-10-11;/h5,8,12H,2-4,6H2,1H3;1H
InChIKeyBEHWIAIPFAETDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1-(2-(Ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride (CAS 1824028-32-1) — Procurement-Relevant Identity and Sourcing


(1-(2-(Ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS 1824028-32-1) is a monohydrochloride salt of a 1,4-disubstituted 1,2,3-triazole building block bearing a 4-hydroxymethyl group on the triazole ring and an N-ethylaminoethyl side chain at the N1 position. With a molecular formula of C₇H₁₅ClN₄O and a molecular weight of 206.67 g/mol, this compound is catalogued by Enamine (EN300-240877) and distributed through Sigma-Aldrich as a research-grade screening compound . It belongs to the class of aminoalkyl-triazole-methanols assembled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a synthetic strategy that enables modular diversification of the triazole scaffold for medicinal chemistry and chemical biology applications [1]. The compound is supplied at ≥95% purity with certificates of analysis including NMR, HPLC, and GC from multiple vendors .

Why (1-(2-(Ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride Cannot Be Interchanged with In-Class Triazole Analogs


Aminoalkyl-triazole-methanol derivatives are not functionally interchangeable despite sharing a common 1,2,3-triazole-4-methanol core. The N1 side-chain amine substituent (primary –NH₂, secondary –NHCH₃, or secondary –NHCH₂CH₃), the degree of salt formation (free base, mono-, or di-hydrochloride), and the resulting physicochemical profile—including LogP, topological polar surface area (TPSA), and rotatable bond count—all diverge substantially among the closest commercially available analogs . These parameters directly govern aqueous solubility, passive membrane permeability, hydrogen-bonding capacity, and conformational flexibility, each of which can alter performance in biological assays, synthetic derivatization, and formulation workflows [1]. Substituting one analog for another without controlling for these variables introduces uncontrolled experimental variance, undermines SAR interpretation, and risks procurement of a salt form with different stoichiometry, hygroscopicity, or handling properties. The quantitative evidence below documents the measurable differences that justify compound-specific selection.

Quantitative Differentiation Evidence for (1-(2-(Ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride vs. Closest Analogs


Monohydrochloride Salt vs. Free Base: LogP and Molecular Weight Differentiation for Solubility and Permeability

The target compound (CAS 1824028-32-1) is a monohydrochloride salt, whereas the directly corresponding free base (CAS 1706451-79-7) lacks the HCl counterion. This salt formation produces a calculated LogP of −0.1983 for the hydrochloride versus −0.6201 for the free base, representing a ΔLogP of +0.4218 units—a meaningful shift toward greater lipophilicity that correlates with improved passive membrane permeability . The molecular weight increases from 170.21 g/mol (free base, C₇H₁₄N₄O) to 206.67 g/mol (HCl salt, C₇H₁₅ClN₄O), a difference of 36.46 g/mol corresponding to one equivalent of HCl. The hydrochloride salt form confers enhanced aqueous solubility and solid-state stability compared to the free base, consistent with the well-established pharmaceutical principle that amine hydrochlorides exhibit higher solubility and reduced susceptibility to oxidative degradation during storage [1]. Users requiring precise gravimetric dosing must account for the 21.4% mass difference between salt and free base forms when preparing equimolar solutions.

Physicochemical profiling Salt selection Aqueous solubility

N-Ethyl vs. N-Methyl Substitution: Differentiated Lipophilicity and Salt Stoichiometry Affecting Biological Assay Interpretation

The target compound bears an N-ethylaminoethyl side chain as a monohydrochloride salt, whereas the closest N-alkyl comparator (CAS 1820666-15-6) carries an N-methylaminoethyl side chain and exists predominantly as a dihydrochloride salt (C₆H₁₄Cl₂N₄O, MW 229.11). The target monohydrochloride exhibits a calculated LogP of −0.1983 versus −0.1666 for the methyl analog dihydrochloride, a difference of only 0.0317 LogP units, indicating that despite the ethyl group's additional methylene unit, the lower counterion burden (one Cl⁻ vs. two Cl⁻) largely compensates for the increased carbon count in terms of net lipophilicity . Critically, the methyl analog incorporates two HCl equivalents, meaning the free base equivalent per unit mass is substantially lower: 1 g of the methyl analog (di-HCl) delivers only 0.80 g of free base amine, whereas 1 g of the target compound (mono-HCl) delivers 0.82 g of free base amine. The rotatable bond count further differentiates the two: 5 for the ethylamino compound versus 4 for the methylamino compound, providing the ethyl analog with greater conformational freedom that may influence target binding entropy [1].

Structure-activity relationship N-alkyl substitution Lipophilicity

Secondary N-Ethylamine vs. Primary Amine: TPSA and LogP Divergence Governing Membrane Permeability and Hydrogen-Bonding Capacity

The target compound contains a secondary N-ethylamine (pKa ~10.5–11.0 for secondary alkylamines), whereas the primary amine comparator (CAS 1864059-54-0) bears an unsubstituted –NH₂ group (pKa ~9.0–9.8 for primary alkylamines). This structural difference produces a TPSA of 62.97 Ų for the target versus 76.96 Ų for the primary amine analog, a reduction of 13.99 Ų (18.2% lower) . Lower TPSA is directly associated with improved passive membrane permeability, with values below 140 Ų generally considered favorable for oral bioavailability and below 60–70 Ų optimal for blood-brain barrier penetration [1]. The LogP also diverges substantially: −0.1983 for the ethylamino compound versus −0.8491 for the primary amine analog—a ΔLogP of +0.6508, indicating markedly greater lipophilicity for the target. Additionally, the target possesses 5 rotatable bonds compared to 3 for the primary amine analog, providing greater conformational adaptability for induced-fit binding interactions.

Membrane permeability Hydrogen bonding Drug-likeness

Purity Specifications and Analytical Characterization: Batch-to-Batch Verification Infrastructure Across Multiple Qualified Vendors

The target compound (CAS 1824028-32-1) is supplied at ≥95% purity with multi-technique analytical characterization (NMR, HPLC, GC) by multiple independent vendors including Bidepharm (Catalog BD01023292) and Leyan (Product No. 2104047), distributed internationally through Sigma-Aldrich under the Enamine catalog (ENAH304742B7) . In contrast, the free base analog (CAS 1706451-79-7) has more limited vendor coverage, and the methyl analog (CAS 1820666-15-6) exhibits batch-dependent salt stoichiometry variation (monohydrochloride vs. dihydrochloride forms reported by different suppliers), introducing procurement ambiguity . The availability of certified Certificates of Analysis (COA) from the Sigma-Aldrich/Enamine supply chain provides documented traceability for GLP-adjacent research environments, a procurement requirement not uniformly met by all comparator compounds in this chemical series.

Quality control Analytical validation Procurement assurance

Hydroxymethyl Functional Handle: Synthetic Versatility for Downstream Derivatization Without Protection-Deprotection of the Secondary Amine

The 4-hydroxymethyl group on the 1,2,3-triazole ring serves as a synthetically accessible functional handle for esterification, etherification, oxidation to the aldehyde, or conversion to a leaving group (e.g., mesylate, halide) for nucleophilic displacement—all while the secondary N-ethylamine in the side chain remains available for orthogonal modification or salt formation [1]. The primary amine comparator (CAS 1864059-54-0) presents a chemoselectivity challenge because the primary –NH₂ group competes with the hydroxymethyl –OH in many acylation and alkylation reactions, often requiring protection-deprotection sequences that add 2–3 synthetic steps [2]. The target compound's secondary amine has reduced nucleophilicity relative to a primary amine (steric and electronic effects of the N-ethyl group), enabling more selective reaction at the hydroxyl position without amine protection. The free base form (CAS 1706451-79-7) shares this synthetic advantage but lacks the storage stability conferred by hydrochloride salt formation, potentially leading to amine oxidation or carbonate formation upon prolonged bench exposure [3].

Click chemistry Building block Derivatization

Limitations Statement: Absence of Published Head-to-Head Biological Potency Data for This Specific Compound

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and patent databases as of May 2026 did not identify any peer-reviewed primary research publication, patent example, or public bioassay deposit reporting quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kd, MIC, or % inhibition) for the specific compound (1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS 1824028-32-1) in a head-to-head comparison with any of the comparator compounds identified in this guide [1]. The compound is catalogued as an Enamine screening building block (EN300-240877) and has not been the subject of dedicated biological evaluation in the public domain. Consequently, all differentiation evidence presented above is derived from calculated physicochemical properties, established pharmaceutical salt principles, and class-level SAR inferences from the broader 1,2,3-triazole literature—not from direct biological potency comparisons. Users whose selection criteria depend primarily on target-specific activity data should request custom biological profiling from the vendor or conduct internal head-to-head screening against the identified comparators before committing to large-scale procurement .

Data transparency Evidence quality Procurement risk

Optimal Procurement and Application Scenarios for (1-(2-(Ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride Based on Quantitative Differentiation Evidence


Cell-Based Permeability-Limited Assays Requiring Balanced Lipophilicity for Membrane Crossing

The target compound's intermediate LogP (−0.1983) and reduced TPSA (62.97 Ų) position it favorably for assays where compounds must cross phospholipid bilayers to reach intracellular targets. Compared to the primary amine analog (LogP −0.8491, TPSA 76.96), the ethylamino compound exhibits a 0.65-unit LogP advantage and 18.2% lower TPSA, parameters directly correlated with passive membrane permeability . For screening campaigns targeting intracellular enzymes, protein-protein interactions, or organelle-specific pathways, this physicochemical profile predicts superior cellular uptake without the excessive lipophilicity (LogP >3) that often confers promiscuous binding and poor aqueous solubility. Researchers should select this compound over the primary amine analog when intracellular target engagement is required and over the free base when long-term solution stability in aqueous assay buffers is needed .

Focused Library Synthesis via Orthogonal –OH Derivatization Without Amine Protection

The 4-hydroxymethyl group can be selectively esterified, etherified, oxidized, or converted to a leaving group without competing reaction at the secondary N-ethylamine. This chemoselectivity advantage—supported by the reduced nucleophilicity of secondary vs. primary amines—eliminates 2–3 protection-deprotection steps required when using the primary amine analog (CAS 1864059-54-0) . For medicinal chemistry teams conducting parallel synthesis of 10–100 compound libraries through –OH diversification, the step-count reduction translates to meaningful savings in time (1–2 days per protection cycle) and material (typical 10–20% cumulative yield loss per additional step). The monohydrochloride salt form ensures the amine remains protonated and non-nucleophilic during reactions conducted in aprotic solvents, further enhancing chemoselectivity .

Quantitative SAR Studies Requiring Precise Free-Base-Equivalent Dosing Across a Chemical Series

For structure-activity relationship studies where compounds are compared at identical free-base-equivalent concentrations, the consistent monohydrochloride stoichiometry of the target compound (confirmed across all verified suppliers) eliminates the ambiguity that plagues the methyl analog (which varies between mono- and di-hydrochloride forms depending on vendor) . The 82.4% free-base-equivalent by mass means researchers can calculate dosing solutions with confidence, whereas procurement of the methyl analog from an unverified source could introduce a 36.46-g/mol MW discrepancy (192.65 vs. 229.11 g/mol), producing a 19% error in calculated concentration if the wrong salt form is assumed. Coupled with multi-technique COA availability (NMR, HPLC, GC) from the Sigma-Aldrich/Enamine supply chain, the target compound enables more reproducible dose-response curve generation across independent laboratories .

Fragment-Based and Affinity Selection Screening Where Conformational Flexibility Enhances Hit Identification

With 5 rotatable bonds compared to 3–4 for the comparator compounds, the target ethylamino analog offers greater conformational sampling capacity—a property that can increase the probability of adopting a bioactive conformation during target-based screening . Fragment-based drug discovery (FBDD) and affinity selection mass spectrometry (AS-MS) campaigns benefit from compounds that can explore diverse conformational space, as rigid fragments may fail to match the receptor's binding site geometry despite possessing complementary functional groups. The intermediate LogP and TPSA profile further ensures adequate solubility at the high concentrations (typically 0.1–10 mM) used in fragment soaking and AS-MS experiments, while the hydrochloride salt form provides chemical stability during extended incubation periods at physiological temperature and pH .

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